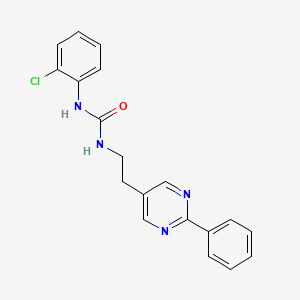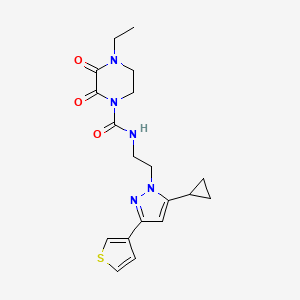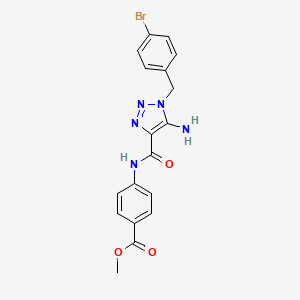![molecular formula C9H16ClNO3 B2918322 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2228807-95-0](/img/structure/B2918322.png)
1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, is a chemical with the CAS Number: 2228298-36-8 . It has a molecular weight of 207.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3.ClH/c1-5-8(6(10)11)2-7(3-8,4-9)12-5;/h5H,2-4,9H2,1H3,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
The compound's structural analogs have been explored for their potential in synthesizing new pharmaceutical agents and understanding the chemistry of cyclopropane and azabicyclo hexane derivatives. For instance, the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives was investigated for potential antidepressant activities, highlighting the importance of the Z configuration obtained from oxabicyclo hexanes for pharmacological activity (Bonnaud et al., 1987). Another study presented a new entry into 2-azabicyclo[2.1.1]hexanes via 3-(chloromethyl)cyclobutanone, showcasing synthetic pathways for obtaining compounds with similar skeletons for further research applications (Stevens & Kimpe, 1996).
Bioconjugation and Biological Applications
Research on the mechanism of amide formation by carbodiimide in aqueous media has provided insights into bioconjugation techniques, critical for drug development and biomolecular research (Nakajima & Ikada, 1995). Additionally, CP-45,899, a compound within this chemical family, has been identified as a beta-lactamase inhibitor, extending the antibacterial spectrum of beta-lactams and providing a basis for developing new antibiotics (English et al., 1978).
Advanced Materials and Synthesis Techniques
The exploration of azabicyclohexane derivatives for constructing novel materials and synthesis methodologies has been significant. For example, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved investigating efficient synthesis routes for this unnatural amino acid, which could serve as a valuable building block in medicinal chemistry (Napolitano et al., 2010). Moreover, the development of 3-azabicyclo[3.1.0]hex-1-ylamines through Ti-mediated intramolecular reductive cyclopropanation demonstrated the potential for creating tris- and monoprotected derivatives with significant implications in synthetic organic chemistry (Gensini et al., 2002).
Enzyme Inhibition and Drug Design
The structural analogs of "1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride" have been examined for their enzyme inhibitory activity, providing valuable insights for drug design. For example, novel Schiff base derivatives of amoxicillin showed antibacterial activity, demonstrating the utility of these compounds in developing new antimicrobial agents (Al-Masoudi et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthetic routes, implementing new methodologies, and exploring new exit vectorization .
properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-7(2)9(6(11)12)3-8(4-9,5-10)13-7;/h3-5,10H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFTMMBLDOIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CN)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)
![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)
![4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2918246.png)

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)







